[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
Description
The compound [2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a hydrazone-containing ester derivative characterized by:
- Core structure: A central phenyl ring substituted with a methoxy group at position 2 and a hydrazinylidene-methyl group at position 2.
- Hydrazone moiety: The (E)-configured hydrazone bridge connects the phenyl ring to a 3-methoxyanilino-2-oxoacetyl group.
- Ester linkage: The phenyl group is esterified to a 4-butoxybenzoate moiety, introducing a long-chain alkoxy substituent.
Properties
Molecular Formula |
C28H29N3O7 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C28H29N3O7/c1-4-5-15-37-22-12-10-20(11-13-22)28(34)38-24-14-9-19(16-25(24)36-3)18-29-31-27(33)26(32)30-21-7-6-8-23(17-21)35-2/h6-14,16-18H,4-5,15H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
FWJMRXQVOOGUGN-RDRPBHBLSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Anilino Intermediate: This step involves the reaction of 3-methoxyaniline with an appropriate acylating agent to form the 3-methoxyanilino intermediate.
Condensation Reaction: The anilino intermediate undergoes a condensation reaction with a hydrazine derivative to form the hydrazinylidene intermediate.
Coupling with 4-butoxybenzoic Acid: The hydrazinylidene intermediate is then coupled with 4-butoxybenzoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxoacetyl group can be reduced to form alcohol derivatives.
Substitution: The anilino and hydrazinylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted anilino or hydrazinylidene derivatives.
Scientific Research Applications
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Cell Membrane Disruption: Interacting with cell membranes, leading to increased permeability and cell death.
DNA Targeting: Binding to DNA and interfering with replication and transcription processes.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular metabolism and signaling pathways
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a class of hydrazone-linked esters with variable substituents on both the phenyl and benzoate moieties. Key structural analogs include:
| Compound Name | Substituents on Phenyl Ring | Substituents on Benzoate | Key Differences | Reference |
|---|---|---|---|---|
| Target Compound | 2-methoxy, 4-[(E)-hydrazinylidene-methyl (3-methoxyanilino)] | 4-butoxy | Long butoxy chain | N/A |
| [2-ethoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate | 2-ethoxy, 4-[(E)-hydrazinylidene-methyl (4-methoxyanilino)] | Unsubstituted benzoate | Shorter ethoxy, 4-methoxyanilino vs. 3-methoxyanilino | |
| 2-Methoxy-4-[(E)-({(4-methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methoxybenzoate | 2-methoxy, 4-[(E)-hydrazinylidene-methyl (4-methylanilino)] | 4-methoxy | Methyl vs. methoxy anilino; shorter methoxy on benzoate | |
| 4-((E)-{[(4-butylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-butoxybenzoate | 2-methoxy, 4-[(E)-hydrazinylidene-methyl (4-butylphenoxy)] | 4-butoxy | Phenoxy-acetyl vs. oxoacetyl hydrazone | |
| 2-ethoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate | 2-ethoxy, 4-[(E)-hydrazinylidene-methyl (3-methoxyanilino)] | 4-ethoxy | Ethoxy vs. butoxy on benzoate |
Key Observations :
Physicochemical Properties
Collision cross-section (CCS) data and molecular weights provide insights into steric and electronic profiles:
Key Observations :
- The target compound’s butoxy chain may result in a higher CCS than ethoxy/methoxy analogs, suggesting increased steric hindrance.
- CCS values correlate with substituent bulk, as seen in , where a smaller ethoxy group yields a lower CCS (210.5 Ų).
Biological Activity
The compound 2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a complex organic molecule notable for its diverse functional groups, which suggest potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately . The structure includes:
- Methoxy groups : contributing to lipophilicity and biological interactions.
- Hydrazinylidene linkage : potentially involved in biological activity through its reactivity.
- Butoxybenzoate moiety : may influence pharmacokinetics and bioavailability.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial properties : Compounds with hydrazone linkages have been reported to show activity against various pathogens.
- Anticancer effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as chemotherapeutic agents .
The mechanism of action for 2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate may involve:
- Binding to specific enzymes or receptors, modulating their activity.
- Inducing apoptosis in cancer cells through various pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of this compound against others with similar structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Hydrazone A | Hydrazinylidene linkage | Anticancer |
| Methoxy B | Multiple methoxy groups | Anti-inflammatory |
| Dichloro C | Dichloro substitution | Herbicidal |
This table illustrates that while many compounds share core structural elements, the specific arrangement and presence of functional groups in 2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate may confer distinct advantages in terms of biological activity and application scope .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of intermediates : Utilizing reagents such as methoxybenzene and aniline derivatives.
- Formation of the final product : Involves reactions like oxidation and substitution to create the desired structure .
Case Studies
Several studies have explored the biological activity of hydrazone derivatives similar to 2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate. For instance:
- A study demonstrated that a related hydrazone exhibited significant cytotoxicity against breast cancer cell lines, indicating the potential for further development as an anticancer drug .
- Another research highlighted its antimicrobial properties against Gram-positive bacteria, suggesting applications in infection control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
